SIRT2 Selectivity of A1B11 is Quantifiably Superior to the Common Tool Compound AGK2
In the original discovery study, A1B11 demonstrated higher SIRT2 selectivity compared to the widely used SIRT2 inhibitor AGK2. The study specifically identified A1B11 and A2B57 as SIRT2-selective inhibitors that were 'more SIRT2-selective than AGK2,' a known SIRT2 inhibitor [1]. A1B11 did not show significant inhibition against SIRT1 or SIRT3 at concentrations up to 100 μM [2]. This superior selectivity is a key differentiator, as many SIRT2 tool compounds (like AGK2) are known to exhibit significant SIRT1 inhibition [3].
| Evidence Dimension | SIRT2 Selectivity vs. SIRT1 and SIRT3 |
|---|---|
| Target Compound Data | IC50 (SIRT2) = 5.3 μM; IC50 (SIRT1) > 100 μM; IC50 (SIRT3) > 100 μM |
| Comparator Or Baseline | AGK2: Reported to be less SIRT2-selective; known to inhibit SIRT1 and SIRT2 with similar IC50 values |
| Quantified Difference | A1B11 is >18.9-fold selective for SIRT2 over SIRT1 and SIRT3 at tested concentrations; AGK2 exhibits significantly lower or no selectivity window based on literature [3]. |
| Conditions | In vitro enzymatic assay using recombinant SIRT1, SIRT2, and SIRT3 proteins. |
Why This Matters
Using a less selective SIRT2 inhibitor like AGK2 introduces SIRT1 inhibition as a confounding variable, potentially masking or misattributing phenotypic outcomes, whereas A1B11 allows for more confident target deconvolution.
- [1] Tatum, P. R., et al. (2014). Identification of novel SIRT2-selective inhibitors using a click chemistry approach. Bioorganic & Medicinal Chemistry Letters, 24(8), 1871-1874. View Source
- [2] PeptideDB. (n.d.). A1B11 Product Database. View Source
- [3] Kudo, N., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(16), 1657-1667. View Source
